2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor, such as 2-bromoethylthiophene, under palladium-catalyzed conditions.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.
Spirocyclic formation: The spirocyclic structure is formed by reacting the sulfonylated thiophene with a suitable diamine, such as 2,2-dimethyl-1,3-propanediol, under acidic conditions to promote cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and spirocyclic groups can play a crucial role in binding to these targets, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Methylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- 2-((5-Propylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Uniqueness
2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and distinct spatial orientation, which can be advantageous in certain applications.
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-4-11-5-6-12(20-11)21(16,17)15-7-14(8-15)9-18-13(2,3)19-10-14/h5-6H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLJQVOIICJWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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